methyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
Overview
Description
Methyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.16885622 g/mol and the complexity rating of the compound is 402. The solubility of this chemical has been described as >48.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research on ethyl and methyl benzoate derivatives has revealed their ability to form hydrogen-bonded supramolecular structures. These structures exhibit varying dimensions based on the specific hydrogen bonds present. Such findings are significant in understanding the molecular interactions that dictate the formation of complex molecular assemblies, which are crucial in materials science and nanotechnology (Portilla et al., 2007).
Synthesis of Heterocyclic Systems
Methyl benzoate derivatives have been utilized in the synthesis of heterocyclic systems, showcasing their versatility as precursors in organic synthesis. These compounds react with various nucleophiles to produce fused heterocyclic systems, which are of interest in medicinal chemistry for their potential pharmacological properties (Selič & Stanovnik, 1997).
Photopolymerization Processes
The incorporation of methyl benzoate derivatives in photopolymerization processes demonstrates their potential in the development of novel photoinitiators. These compounds, bearing chromophore groups, can decompose under UV irradiation to generate radicals necessary for initiating polymerization. This application is particularly relevant in the fields of polymer chemistry and materials science, where controlled polymerization techniques are essential for creating advanced materials (Guillaneuf et al., 2010).
Antimicrobial Agent Synthesis
Benzoate derivatives have also been explored for their potential as antimicrobial agents. The synthesis of new compounds from benzoate precursors and their subsequent evaluation against various bacterial and fungal strains highlight the role of these compounds in the development of new antimicrobial therapies. Such research is crucial in addressing the growing concern of antibiotic resistance (Desai et al., 2007).
Properties
IUPAC Name |
methyl 4-[[2-[2-(diethylamino)ethylamino]-2-oxoacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-4-19(5-2)11-10-17-14(20)15(21)18-13-8-6-12(7-9-13)16(22)23-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWLTGBVNNFOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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